molecular formula C10H19NO B13072702 3-Methyl-2-oxa-4-azaspiro[5.5]undecane

3-Methyl-2-oxa-4-azaspiro[5.5]undecane

Cat. No.: B13072702
M. Wt: 169.26 g/mol
InChI Key: OSSJWHVBEJTFPN-UHFFFAOYSA-N
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Description

3-Methyl-2-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxa-4-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

While specific industrial production methods for 3-Methyl-2-oxa-4-azaspiro[5These methods typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism by which 3-Methyl-2-oxa-4-azaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxa-4-azaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-methyl-2-oxa-4-azaspiro[5.5]undecane

InChI

InChI=1S/C10H19NO/c1-9-11-7-10(8-12-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3

InChI Key

OSSJWHVBEJTFPN-UHFFFAOYSA-N

Canonical SMILES

CC1NCC2(CCCCC2)CO1

Origin of Product

United States

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